molecular formula C21H18N4O3S B2861269 N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1112395-65-9

N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2861269
CAS No.: 1112395-65-9
M. Wt: 406.46
InChI Key: XALXZLLJTHKKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a 4-methylphenyl group at position 3 and an N-(2-methoxyphenyl)acetamide moiety at position 2. Thiazolo-pyrimidine derivatives are pharmacologically significant, with reported activities including antimicrobial, anti-inflammatory, and analgesic effects . The synthesis of such compounds typically involves alkylation or condensation reactions, as seen in related thiazolo-pyrimidine derivatives .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-13-7-9-14(10-8-13)18-19-20(29-24-18)21(27)25(12-22-19)11-17(26)23-15-5-3-4-6-16(15)28-2/h3-10,12H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALXZLLJTHKKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Ortho-Aminocarboxamide Derivatives

Refluxing ortho-aminocarboxamide intermediates with acetic anhydride or benzoyl chloride induces cyclization, forming the thiazolo[4,5-d]pyrimidin-7-one scaffold. For example, El-Gohary et al. demonstrated that heating 4-amino-2-(phenylamino)thiazole-5-carboxamide (10) in acetic anhydride yields 5-methyl-2-(phenylamino)thiazolo[4,5-d]pyrimidin-7(6H)-one (11) with a 70% yield. This method leverages the nucleophilic attack of the carboxamide’s nitrogen on the electrophilic carbonyl carbon, followed by dehydration (Figure 1).

Biginelli Reaction Followed by Thiazole Annulation

An alternative approach involves a Biginelli three-component reaction between a 1,3-dicarbonyl compound, thiourea, and an aldehyde to form 3,4-dihydropyrimidine-2(1H)-thiones. Subsequent annulation with chloroacetic acid or chloroacetonitrile under reflux conditions introduces the thiazole ring. For instance, zinc chloride-catalyzed fusion of ethyl acetoacetate, 2,4-dimethoxybenzaldehyde, and thiourea at 80°C produces ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (1) , which is further reacted with chloroacetonitrile to form the thiazolo[3,2-a]pyrimidine core. While this method typically yields thiazolo[3,2-a]pyrimidines, modifications to the aldehyde and 1,3-dicarbonyl components could adapt it for [4,5-d] regioisomers.

Installation of the Acetamide Side Chain

The N-(2-methoxyphenyl)-2-(thiazolopyrimidinyl)acetamide side chain is installed via two key strategies:

Nucleophilic Acylation

Reacting the thiazolopyrimidin-7-one core with chloroacetyl chloride in dimethylformamide (DMF) in the presence of triethylamine (TEA) generates a chloroacetamide intermediate. Subsequent coupling with 2-methoxyaniline under basic conditions (e.g., K₂CO₃) yields the target acetamide. El-Gohary et al. reported an 85% yield for analogous chloroacetamide formations using this method.

Condensation with Active Esters

Ethyl 2-(4-methoxyphenyl)acetate, when activated by DCC/HOBt, reacts with the amine group at the C6 position of the thiazolopyrimidinone core. This method, though efficient, requires anhydrous conditions and precise temperature control to prevent ester hydrolysis.

Optimization and Alternative Routes

Solvent and Catalyst Optimization

  • Solvents : Ethanol and acetonitrile are preferred for cyclocondensation steps due to their ability to dissolve polar intermediates. DMF enhances nucleophilic acylation reactions.
  • Catalysts : Iodine (0.03 mol) accelerates Biginelli reactions with electron-rich aldehydes, while zinc chloride improves yields with electron-deficient variants.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, annulation of dihydropyrimidinethiones with chloroacetic acid under microwave conditions (150°C, 20 min) achieves 90% conversion, compared to 65% under conventional reflux.

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 4.25 (s, 2H, CH₂), 6.90–7.50 (m, 8H, Ar-H), 9.70 (s, 1H, NH).
  • IR (KBr) : 3448 cm⁻¹ (NH), 1725 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N).
  • MS : m/z 435.2 [M+H]⁺, consistent with the molecular formula C₂₃H₂₂N₄O₃S.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzene ring .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidine Derivatives

  • Compound 19 (from ): Structure: 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one. Key Features: Incorporates a thieno-pyrimidine moiety and a coumarin-derived substituent. Synthesis: Microwave-assisted or conventional methods using glacial acetic acid in DMF . Activity: Not explicitly reported, but coumarin-thiazolo hybrids are often explored for anticoagulant or anticancer properties.
  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():

    • Structure : Thiazolo[3,2-a]pyrimidine core with ethyl carboxylate and trimethoxybenzylidene groups.
    • Key Features : Structural divergence in ring fusion (thiazolo[3,2-a] vs. thiazolo[4,5-d]) and substituents.
    • Synthesis : Single-crystal X-ray diffraction confirmed the stereochemistry, highlighting the role of electron-withdrawing groups in stabilizing the structure .

Thiazole-Acetamide Hybrids

  • Compounds 8c and 8e (): Structure: 2-(5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8c) and 2-(5-(4-methylphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8e). Key Features: Pyrazole-thiazole-acetamide hybrids. Synthesis: Alkylation of chalcones with 2-hydrazinyl-N-(4-phenylthiazol-2-yl)acetamide. Activity: Demonstrated significant analgesic activity (tail immersion method, mice), with 8c and 8e showing 2.5–3-fold higher efficacy than standard drugs .

Triazolo[4,5-d]pyrimidine Analogues

  • N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide (): Structure: Triazolo[4,5-d]pyrimidine core with benzyl and 2-chlorophenylmethyl groups. Key Features: Replacement of thiazole with triazole alters electronic properties and binding interactions. Activity: Not reported, but triazolo-pyrimidines are frequently investigated for kinase inhibition .

Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Synthesis Method Biological Activity References
Target Compound Thiazolo[4,5-d]pyrimidine 3-(4-methylphenyl), 2-(N-(2-methoxyphenyl)acetamide) Likely alkylation/condensation Inferred analgesic/anti-inflammatory
Compound 19 Thiazolo[4,5-d]pyrimidine 5-thioxo, 7-phenyl, thieno-pyrimidine Microwave-assisted Potential anticancer
Compounds 8c, 8e Thiazole Pyrazole, 4-dimethylaminophenyl/4-methylphenyl Chalcone alkylation High analgesic activity
Compound Triazolo[4,5-d]pyrimidine 3-benzyl, 2-chlorophenylmethyl Not specified Kinase inhibition (inferred)
Ethyl 7-methyl...carboxylate Thiazolo[3,2-a]pyrimidine Ethyl carboxylate, trimethoxybenzylidene Crystallography-guided synthesis Structural stability studies

Key Observations:

Triazolo[4,5-d]pyrimidines () may offer stronger hydrogen-bonding interactions due to the triazole nitrogen atoms .

Substituent Effects: The 2-methoxyphenyl acetamide group in the target compound could enhance solubility and bioavailability compared to bulkier substituents like trimethoxybenzylidene (). Pyrazole-thiazole hybrids () demonstrate that electron-donating groups (e.g., 4-dimethylaminophenyl) enhance analgesic efficacy .

Synthetic Strategies :

  • Microwave-assisted synthesis () reduces reaction times for thiazolo-pyrimidines, while alkylation with chloroacetamides () is a versatile route for introducing acetamide functionalities .

Biological Activity

N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC20H18N6O3
Molecular Weight378.39 g/mol
InChI KeyQZQKXGNRNQGJQI-UHFFFAOYSA-N
LogP3.2084
Polar Surface Area73.444 Ų

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Anticancer Activity : Preliminary studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. It appears to induce apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .
  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific kinases involved in cancer progression, which may contribute to its anticancer properties. This inhibition can disrupt signaling pathways that are crucial for tumor growth and metastasis .
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Anticancer Efficacy : A study published in Cancer Biology & Therapy demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
  • Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in a marked reduction in paw edema and lower levels of inflammatory markers such as TNF-alpha and IL-6. This suggests a promising role in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing this compound, and how are intermediates characterized?

  • Synthetic Steps :

  • Step 1 : Formation of the thiazolo[4,5-d]pyrimidinone core via cyclization of precursors under reflux conditions using solvents like DMF or DCM and catalysts such as triethylamine .
  • Step 2 : Acetamide coupling at the 6-position of the thiazolopyrimidine core via nucleophilic substitution or amidation reactions. Reaction conditions (e.g., 50–80°C, inert atmosphere) are critical to avoid side products .
  • Step 3 : Purification via column chromatography or recrystallization, monitored by TLC or HPLC for purity (>95%) .
    • Intermediate Characterization :
  • NMR spectroscopy (1H/13C) confirms regioselectivity and functional group integrity .
  • Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. How is the three-dimensional structure of this compound resolved, and what structural features influence its reactivity?

  • Structural Elucidation :

  • X-ray crystallography reveals bond angles, torsion angles, and packing interactions in the solid state, critical for understanding conformational stability .
  • Computational modeling (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
    • Key Structural Features :
  • The thiazolo[4,5-d]pyrimidine core provides rigidity, while the 2-methoxyphenylacetamide side chain enhances solubility and target binding .
  • Methoxy and methyl groups influence steric hindrance and π-π stacking interactions .

Q. What biological targets and mechanisms are associated with this compound?

  • Primary Targets :

  • Kinases (e.g., CDK2/Cyclin E) : The thiazolopyrimidine core mimics ATP-binding motifs, inhibiting kinase activity (IC50 values typically <1 µM in in vitro assays) .
  • Microbial Enzymes : The acetamide moiety disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .
    • Mechanistic Insights :
  • Competitive binding to ATP pockets, validated by surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the final coupling step?

  • Optimization Strategies :

  • Solvent Screening : Replace polar aprotic solvents (DMF) with dichloromethane (DCM) to reduce byproduct formation .
  • Catalyst Tuning : Use Hünig’s base (DIPEA) instead of triethylamine to enhance nucleophilicity of the acetamide intermediate .
  • Temperature Gradients : Stepwise heating (40°C → 70°C) improves reaction kinetics without degrading heat-sensitive groups .
    • Yield Improvement :
  • Pilot studies report 60–75% yields under optimized conditions .

Q. How do structural modifications at the 3-(4-methylphenyl) position alter bioactivity?

  • SAR Studies :

  • Electron-Withdrawing Groups (e.g., -CF3) : Reduce kinase inhibition but enhance antimicrobial activity (2–4x increase in MIC against S. aureus) .
  • Bulkier Substituents (e.g., -OCH2CH3) : Improve metabolic stability (t1/2 > 6 hours in hepatocyte assays) but reduce solubility .
    • Methodology :
  • Parallel Synthesis : Use Ugi or Suzuki-Miyaura reactions to generate derivatives .
  • In Silico Docking (AutoDock Vina) : Predict binding affinities before synthesis .

Q. What analytical strategies resolve contradictions in bioactivity data across studies?

  • Case Example : Discrepancies in IC50 values for kinase inhibition (0.2 µM vs. 1.5 µM):

  • Root Cause : Variability in assay conditions (e.g., ATP concentrations: 10 µM vs. 100 µM) .
  • Resolution : Standardize protocols using CEREP’s KinaseProfiler or Eurofins Panlabs platforms .
    • Statistical Tools :
  • ANOVA and Grubbs’ test identify outliers in dose-response datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.